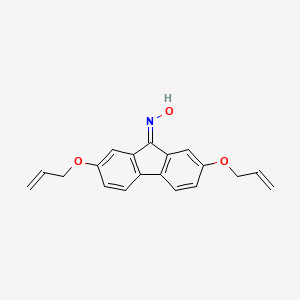

9H-Fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime

Description

The compound 9H-Fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime (hereafter referred to as the "target compound") is a fluorenone derivative modified with allyloxy groups at the 2,7-positions and an oxime group replacing the ketone oxygen at the 9-position. This compound is structurally related to tilorone analogues but distinguishes itself through its oxime functionalization, which may confer unique photophysical and antimicrobial properties .

Properties

CAS No. |

321967-00-4 |

|---|---|

Molecular Formula |

C19H17NO3 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N-[2,7-bis(prop-2-enoxy)fluoren-9-ylidene]hydroxylamine |

InChI |

InChI=1S/C19H17NO3/c1-3-9-22-13-5-7-15-16-8-6-14(23-10-4-2)12-18(16)19(20-21)17(15)11-13/h3-8,11-12,21H,1-2,9-10H2 |

InChI Key |

ZHWDTAIBCPAVJB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9-Fluorenone from Fluorene

The oxidation of fluorene to 9-fluorenone is achieved via catalytic oxygenation. In a representative procedure:

-

Reagents : Fluorene (1 equiv), potassium hydroxide (1.2 equiv), dimethylformamide (DMF).

-

Conditions : Oxygen atmosphere, room temperature (20–30°C), 2–4 hours.

-

Yield : >95% after neutralization with HCl and filtration.

This method avoids column chromatography, making it scalable for industrial applications.

Nitration to 2,7-Dinitro-9-fluorenone

Nitration introduces nitro groups at positions 2 and 7 using mixed acid:

-

Reagents : 9-Fluorenone, concentrated HNO₃, concentrated H₂SO₄ (1:1 ratio).

-

Conditions : Reflux at 120°C for 24 hours.

-

Yield : 90% as a yellow solid after ice-water quenching.

Regioselectivity is ensured by the electron-deficient fluorenone core, directing nitration to the para positions relative to the ketone.

Reduction to 2,7-Diamino-9-fluorenone

Nitro groups are reduced to amines using iron powder in acidic conditions:

Diazotization and Hydrolysis to 2,7-Dihydroxy-9-fluorenone

The diamine is converted to dihydroxy groups via diazotization:

Alkylation with Propenyl Groups

The dihydroxy intermediate is alkylated with allyl bromide to introduce propenyloxy groups:

Oximation of 9-Fluorenone Moiety

The ketone at position 9 is converted to an oxime using hydroxylamine hydrochloride:

-

Reagents : 2,7-Bis(2-propenyloxy)-9-fluorenone, NH₂OH·HCl, NaOAc.

-

Conditions : Ethanol-water, reflux for 2–4 hours.

-

Yield : 85–90% after recrystallization.

The oxime forms via nucleophilic addition of hydroxylamine to the carbonyl group, stabilized by sodium acetate.

Optimization and Industrial Considerations

Catalytic Efficiency in Oxidation

Industrial methods favor phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance oxygenation rates. For example, tetrabutylammonium bromide increases fluorene conversion to 9-fluorenone by 20% under ambient oxygen pressure.

Solvent Selection in Alkylation

Polar aprotic solvents like DMF improve alkylation yields (75–80%) compared to acetone (70%) due to better solubility of K₂CO₃ and intermediates.

Purification Strategies

-

Recrystallization : Cyclohexane or ethyl acetate removes unreacted allyl bromide.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) isolates 2,7-bis(2-propenyloxy)-9-fluorenone oxime.

Analytical Characterization

Key spectroscopic data for intermediates and the final product:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorene-based alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 9H-fluorenone, including oxime compounds, exhibit significant antimicrobial properties. A study focused on synthesizing various Schiff bases from 9-fluorenone highlighted their efficacy against several bacterial strains. The synthesized compounds were evaluated for their antibacterial activity using the agar well diffusion method. Results indicated that many derivatives displayed zones of inhibition comparable to standard antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Activity

The potential anticancer properties of 9H-fluorenone derivatives have also been investigated. Several studies have reported that these compounds can inhibit the growth of cancer cells through various mechanisms. For instance, metal complexes derived from 9-fluorenone thiosemicarbazone have shown promising antitumor activity. The interaction of these compounds with specific biological targets was analyzed through molecular docking studies, revealing high binding affinities and favorable docking scores .

Photoinitiators in Polymer Chemistry

Use as Photoinitiators

9H-Fluoren-9-one oxime derivatives are explored as photoinitiators in polymer chemistry. These compounds can initiate polymerization processes upon exposure to light, making them valuable in the production of photopolymerizable materials. Their unique structural properties allow for efficient energy transfer during the photoinitiation process, leading to rapid curing times and enhanced material properties .

Synthesis and Characterization

Synthesis Methods

The synthesis of 9H-fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime can be achieved through various chemical reactions involving the condensation of 9-fluorenone with appropriate reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kirithivasan Venkatesan et al., various Schiff bases derived from 9-fluorenone were synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity with inhibition zones ranging from 11.8 mm to 19.4 mm .

| Compound Name | Zone of Inhibition (mm) |

|---|---|

| Fluoren-9-one oxime | 14.2 |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.9 |

| Control | 15.8 |

Case Study 2: Anticancer Potential

Another investigation into the anticancer potential of fluorenone derivatives revealed that certain metal complexes formed with thiosemicarbazones showed significant cytotoxicity against cancer cell lines. The study utilized molecular docking to predict interactions between these complexes and target proteins involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-[2,7-BIS(PROP-2-EN-1-YLOXY)-9H-FLUOREN-9-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Fluorenones

Tilorone (2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one)

- Substituents: Diethylaminoethoxy groups at 2,7-positions.

- Key Properties: Antiviral and immunomodulatory agent, inducing interferon (IFN) production . Improved solubility via glycosylation (e.g., tilorone glycosides enhance IFN induction and cytostatic effects) .

Ethynyl-Linked Derivatives

(3-PyE)₂FO (2,7-bis(pyridin-3-ylethynyl)fluoren-9-one)

- Substituents : Pyridyl ethynyl groups at 2,7-positions.

- Key Properties: Synthesized via Sonogashira coupling, with strong luminescence (emission at 553 nm) . Broad absorption (200–500 nm) due to extended conjugation.

- Comparison : The target compound’s oxime group may quench fluorescence compared to (3-PyE)₂FO, as seen in low quantum yields (Φ) of analogous oxime derivatives .

Thiophene and Carbazole/Phenothiazine Derivatives

2,7-Bis(4-octyl-2-thienyl)-9H-fluoren-9-one

- Substituents : Thiophene rings with octyl chains at 2,7-positions.

- Key Properties :

FT-CAA-C6 (Carbazole-ethynyl fluorenone)

- Substituents : Carbazole-ethynyl groups at 2,7-positions.

- Key Properties: Two-photon polymerization initiator with absorption <400 nm and emission at 525 nm . Low Φ (~0.2) due to non-radiative decay pathways.

- Comparison: The oxime group in the target compound may further reduce Φ, enhancing non-radiative decay for applications requiring energy dissipation .

Acridine-Based TADF Materials

36DACRFT (2,7-bis(acridin-10-yl)-9H-fluoren-9-one)

- Substituents: Acridine donors at 2,7-positions.

- Key Properties :

- Comparison: The target compound’s oxime group is electron-withdrawing, which could disrupt the donor-acceptor-donor (D-A-D) architecture critical for TADF, limiting electroluminescence performance .

Glycosylated and Polymerizable Derivatives

Glycosylated Tilorone Analogues

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

9H-Fluoren-9-one, 2,7-bis(2-propenyloxy)-, oxime is a synthetic organic compound belonging to the fluorenone family. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews various studies on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against different pathogens and cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of the corresponding fluorenone with propenol derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compound. For instance, the mass spectral data indicates a molecular weight consistent with the expected formula.

Antimicrobial Activity

Studies have demonstrated that derivatives of fluorenone exhibit significant antimicrobial activity. The antimicrobial efficacy of 9H-Fluoren-9-one oxime derivatives has been evaluated using the agar well diffusion method against various bacterial strains. The results indicate that these compounds can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of 9H-Fluoren-9-one Derivatives

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 9H-Fluoren-9-one oxime | 19.4 | E. coli |

| Fluoren-9-ylidene-hydrazine | 17.9 | S. aureus |

| Fluoren-9-one O-methyl-oxime | 15.5 | Pseudomonas aeruginosa |

The above table illustrates that the fluorenone derivatives show varying degrees of inhibition against different bacterial strains, with some compounds demonstrating effectiveness comparable to standard antibiotics .

Anticancer Activity

Research indicates that 9H-Fluoren-9-one derivatives possess anticancer properties. For example, compounds derived from fluorenone have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

Case Study: Anticancer Efficacy

A study focused on the anticancer activity of various Schiff base derivatives synthesized from 9-fluorenone revealed that these compounds exhibited significant cytotoxic effects against cancer cells. The study employed MTT assays to evaluate cell viability after treatment with different concentrations of the compounds.

Table 2: Cytotoxicity of Fluorenone Derivatives Against Cancer Cell Lines

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| 9H-Fluoren-9-one oxime | 12.5 | A549 |

| Fluoren-9-thiosemicarbazone | 10.0 | MDA-MB-231 |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 8.5 | HeLa |

The data suggests that certain derivatives have lower IC50 values, indicating higher potency against specific cancer cell lines .

The biological activity of 9H-Fluoren-9-one derivatives is attributed to their ability to interact with cellular targets involved in bacterial growth and cancer cell proliferation. Studies suggest that these compounds may disrupt DNA synthesis or inhibit essential enzymes within microbial cells and cancerous tissues.

Q & A

Q. What synthetic methodologies are recommended for preparing 9H-Fluoren-9-one oxime derivatives?

The oxime group can be introduced via oximation of the parent ketone using hydroxylamine hydrochloride (NHOH·HCl) and oxalic acid as a catalyst. For 9H-fluoren-9-one derivatives, this reaction typically proceeds at 80–90°C with yields exceeding 90%, as demonstrated in optimized protocols for sterically hindered ketones . Purification involves recrystallization or column chromatography, with structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. Refinement programs like SHELXL (part of the SHELX suite) enable precise modeling of bond lengths, angles, and intermolecular interactions. For fluorenone derivatives, special attention is given to the oxime group’s geometry (e.g., E/Z configuration) and allyloxy substituents’ conformational flexibility .

Q. What preliminary biological activities have been reported for 2,7-bis(allyloxy)-9H-fluoren-9-one oxime?

Initial studies indicate potential immunomodulatory and anticancer properties. In vitro assays show induction of interferon (IFN) and tumor necrosis factor (TNF), akin to tilorone analogs, suggesting DNA intercalation as a mechanism. Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) further supports its therapeutic potential .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key methods include:

- NMR spectroscopy : Confirms substitution patterns and oxime tautomerism.

- HPLC : Assesses purity (>95% typically required for biological assays).

- FT-IR : Validates C=N-O stretching (~1600 cm) and allyl ether C-O bonds.

- Elemental analysis : Verifies stoichiometry .

Q. What safety precautions are essential when handling this compound in the lab?

Based on GHS classifications, the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Required precautions include:

- Use of nitrile gloves, lab coats, and fume hoods.

- Avoidance of skin contact and aerosol formation.

- Storage in locked, ventilated cabinets away from oxidizers .

Advanced Research Questions

Q. How does the substitution pattern (2,7 vs. 3,6) influence photophysical properties in OLED applications?

Comparative studies of 2,7- and 3,6-disubstituted fluorenone oximes reveal stark differences in singlet-triplet energy splitting (). For example, 3,6-substitution (e.g., 36DACRFT) reduces to <0.3 eV, enhancing thermally activated delayed fluorescence (TADF) efficiency. Transient absorption spectroscopy and time-dependent density functional theory (TD-DFT) simulations correlate these effects with excited-state geometry relaxation .

Q. What strategies improve enantioselectivity in palladium-catalyzed allylation reactions using this oxime?

Enantioselective allylation requires chiral ligands (e.g., Trost-type) and sterically demanding oximes. Substituting benzophenone oxime with 9H-fluoren-9-one oxime increases steric hindrance, improving enantiomeric excess (ee) from 75% to 81%. Further optimization involves 2,2'-disubstituted diphenylmethanone oximes to shield enantiotopic allylic termini .

Q. How can computational modeling guide the design of fluorenone oximes for DNA intercalation?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to DNA minor grooves. Parameters like planarity, electrostatic potential, and π-π stacking energy are critical. For example, tilorone analogs with extended conjugation show stronger intercalation, validated by UV-vis hypochromicity assays .

Q. What in vivo models are suitable for evaluating immunomodulatory efficacy?

Murine models (e.g., BALB/c mice) infected with HSV-2 or tumor xenografts are used to assess IFN/TNF induction and antiviral/antitumor activity. Pharmacokinetic studies (e.g., bioavailability, half-life) require LC-MS/MS quantification of plasma and tissue samples. Toxicity profiling includes liver/kidney function tests and histopathology .

Q. How do allyloxy groups impact reactivity in halocyclization reactions?

Allyloxy substituents participate in Pd-catalyzed halocyclization to form isoxazolidines. For 2,7-bis(allyloxy) derivatives, regioselectivity is influenced by steric effects and electronic donation. For example, bromocyclization of (S,E)-allyl oximes yields racemic isoxazolidines in 35% yield, with side products arising from competing Beckmann rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.